2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a methylthio-substituted phenyl group, and an oxadiazole ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that benzamides, a class of compounds to which this molecule belongs, have a wide range of biological targets .
Mode of Action
Benzamides, in general, are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzamides are known to have a wide range of effects, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2-(methylthio)phenyl)benzamide
- 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-triazol-2-yl)benzamide
Uniqueness
2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy group, methylthio-substituted phenyl group, and oxadiazole ring makes this compound versatile and valuable for various applications.
Properties
IUPAC Name |
2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(23-17)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARLMAUZDKIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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